2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid

Description

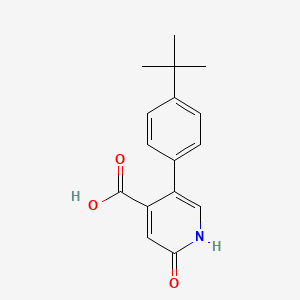

2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid is a substituted pyridine derivative with a hydroxyl group at position 2, a carboxylic acid group at position 4 (characteristic of isonicotinic acid derivatives), and a bulky 4-T-butylphenyl substituent at position 5 (see Fig. 1). This compound combines aromatic, hydrophilic (carboxylic acid and hydroxyl), and hydrophobic (T-butyl) functionalities, making it versatile for applications in coordination chemistry, catalysis, and pharmaceuticals.

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)11-6-4-10(5-7-11)13-9-17-14(18)8-12(13)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLRHVZFWIFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687742 | |

| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261954-99-7 | |

| Record name | 4-Pyridinecarboxylic acid, 5-[4-(1,1-dimethylethyl)phenyl]-1,2-dihydro-2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261954-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid typically involves the reaction of 4-tert-butylbenzaldehyde with isonicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The tert-butylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and tert-butylphenyl group play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 5

The position 5 substituent significantly impacts physicochemical and functional properties:

- Steric and Electronic Effects : The T-butyl group in the target compound increases steric hindrance and lipophilicity compared to smaller groups like fluorine (polar) or formyl (reactive). This may slow metabolic degradation and improve stability in hydrophobic environments.

- MOF Applications : Bulky substituents like T-butyl can modulate pore size and framework stability in metal-organic frameworks (MOFs), whereas electron-withdrawing groups (e.g., fluorine) may alter metal-ligand binding strength .

Functional Group Modifications

- Hydroxyl and Carboxylic Acid Groups : Common to all compared compounds, these groups enable metal coordination, as seen in MOFs where isonicotinic acid derivatives act as linkers. The hydroxyl group at position 2 is critical for redox activity and metabolic pathways .

- Amide vs. Acid Derivatives : The amide derivative () exhibits reduced acidity and altered solubility compared to carboxylic acid forms, highlighting the role of functional groups in tuning solubility for pharmaceutical applications .

Material Science

- MOF Design : Isonicotinic acid derivatives with bulky substituents (e.g., T-butyl) can increase pore volume and framework robustness, as demonstrated in studies where modulator compounds enhance photocatalytic activity in dye degradation .

- Catalysis : The electron-donating T-butyl group may stabilize charge-transfer states in MOFs, improving catalytic efficiency in reactions like methylene blue degradation .

Pharmaceutical Relevance

- Drug Intermediates : Fluorinated and formyl-substituted derivatives are pivotal in synthesizing kinase inhibitors or antibacterial agents, leveraging their electronic and reactive properties .

- Metabolic Stability : The T-butyl group’s hydrophobicity may reduce renal clearance, extending half-life in vivo compared to polar analogs .

Biological Activity

2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid (CAS No. 1261954-99-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a hydroxyl group, a butylphenyl moiety, and an isonicotinic acid structure, which contribute to its unique biological properties. The presence of the hydroxyl group is particularly significant as it can influence the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can modulate the activity of certain receptors, potentially influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Enterococcus faecalis | 20 |

| Pseudomonas aeruginosa | 30 |

These results indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source 3] evaluated the antimicrobial properties of various derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 12.5 µg/mL. The study highlighted the importance of structural modifications in enhancing antibacterial activity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound exerts its antibacterial effects. It was found that this compound disrupts bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis. This mechanism is critical for understanding how to design more potent derivatives.

Research Findings

- Selectivity Index : The selectivity index for cytotoxicity against Vero cells was calculated, revealing a favorable profile for therapeutic applications.

- Structure-Activity Relationship (SAR) : Studies indicated that modifications on the phenyl ring significantly influence biological activity, suggesting avenues for further optimization.

- In Vitro Studies : In vitro assays confirmed that the compound exhibits dose-dependent antibacterial effects, reinforcing its potential as a lead compound in drug development.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid?

Methodological Answer:

- Synthesis : Utilize biphenyl derivative coupling reactions (analogous to biphenylboronic acid synthesis in ) under controlled pH and temperature. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to enhance yield.

- Purification : Apply membrane separation technologies (, RDF2050104) for preliminary isolation. Follow with recrystallization using mixed solvents (e.g., methanol-water gradients) to achieve >97% purity, as described for similar carboxylic acids ().

- Validation : Confirm purity via HPLC (C18 column, mobile phase: methanol-buffer 65:35, pH 4.6, per ) and cross-validate with NMR (δ 1.2–1.4 ppm for t-butyl protons) .

Q. How can researchers characterize the structural and functional properties of this compound?

Methodological Answer:

- Structural Analysis :

- Functional Assays :

Q. What protocols ensure stability during storage and handling?

Methodological Answer:

- Storage : Store desiccated at -20°C in amber vials to prevent photodegradation (per ’s recommendations for hygroscopic carboxylic acids).

- Handling : Conduct stability tests under accelerated conditions (40°C/75% RH for 4 weeks) to simulate long-term storage. Monitor degradation via HPLC peak area consistency (±2% threshold) .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be systematically explored?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates in real-time (e.g., esterification with alcohols).

- Isotopic Labeling : Introduce ¹³C at the carboxylic group to track bond cleavage pathways via ¹³C NMR (’s emphasis on theory-linked observation).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to predict reactive sites and transition states, aligning with ’s framework for theory-driven research .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity results?

Methodological Answer:

- Meta-Analysis : Aggregate datasets from multiple assays (e.g., enzyme inhibition, cytotoxicity) and apply multivariate statistics (PCA or ANOVA) to identify confounding variables (’s statistical framework).

- Controlled Replication : Standardize protocols (e.g., cell line passage number, serum batch) to minimize variability. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. How can computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model ligand-protein interactions, focusing on the isonicotinic acid moiety’s hydrogen-bonding potential. Validate with MD simulations (GROMACS, 100 ns trajectory) to assess binding stability.

- QSAR Modeling : Derive descriptors (logP, polar surface area) from structural analogs (e.g., ’s hydroxyisophthalic acid) to correlate with observed bioactivity .

Methodological Tables

Q. Table 1. Key Characterization Techniques and Parameters

Q. Table 2. Steps for Resolving Data Contradictions

| Step | Action | Tool/Resource |

|---|---|---|

| 1 | Identify variability sources | Multivariate statistical analysis (PCA) |

| 2 | Standardize experimental conditions | SOPs for cell culture/assay prep |

| 3 | Cross-validate with orthogonal assays | SPR, fluorescence polarization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.